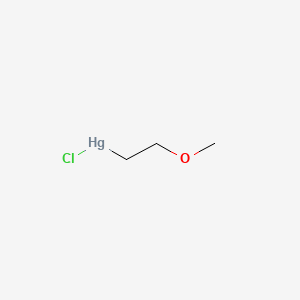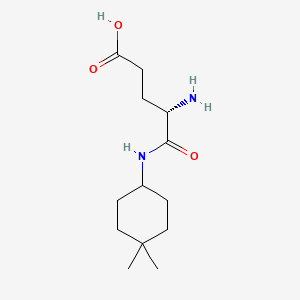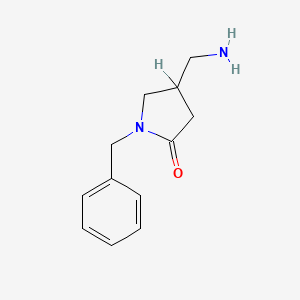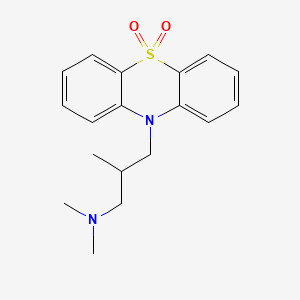
Oxomemazine
Overview
Description
Oxomemazine is a phenothiazine derivative that functions as an antihistamine and anticholinergic agent. It is primarily used for the treatment of cough and allergies . This compound belongs to the phenothiazine chemical class, which is known for its sedative and antiserotoninergic properties .
Mechanism of Action
Target of Action
Oxomemazine is a phenothiazine derivative antihistamine . Its primary target is the Histamine receptor . Histamine receptors play a crucial role in the immune response and are involved in allergic reactions.
Mode of Action
This compound acts as a Histamine receptor antagonist . This means it binds to histamine receptors, preventing histamine from exerting its effects. This action helps to alleviate symptoms associated with allergies.
Biochemical Pathways
This compound is involved in the H1-Antihistamine Action pathway . By blocking the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms. By blocking the histamine receptor, this compound prevents the physiological responses to histamine, thereby alleviating symptoms such as itching, sneezing, and runny nose associated with allergies .
Biochemical Analysis
Biochemical Properties
These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring
Cellular Effects
The cellular effects of Oxomemazine are primarily related to its antihistamine and anticholinergic properties
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study reported the concentration of this compound as 30 µg/L in cardiac blood and 300 µg/L in bile . The degradation of this compound at 20°C in biological samples did not allow its quantification .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. This compound is involved in the H1-antihistamine action pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxomemazine involves the reaction of phenothiazine with a propylamine derivative. The process typically includes the following steps:
Nitration: Phenothiazine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Alkylation: The amines are then alkylated with a propylamine derivative to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxomemazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Various substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Oxomemazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Promethazine: Another phenothiazine derivative with antihistamine and sedative properties.
Chlorpromazine: A phenothiazine used as an antipsychotic and sedative.
Trimeprazine: A phenothiazine with antihistamine and sedative effects.
Uniqueness of Oxomemazine: this compound is unique due to its combination of antihistamine, anticholinergic, and antiserotoninergic properties. This makes it particularly effective in treating cough and allergies while also providing sedative effects .
Properties
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPVLDZQVPLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023405 | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-50-7, 174508-13-5, 174508-14-6 | |
| Record name | (±)-Oxomemazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxomemazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxomemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOMEMAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxomemazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxomemazine primarily acts as an H1 receptor antagonist, blocking the effects of histamine, a chemical mediator involved in allergic reactions. [] This antagonism reduces symptoms such as itching, sneezing, and runny nose. [] Additionally, this compound exhibits anticholinergic properties, leading to effects like reduced mucus secretion. []
A: The anticholinergic effects of this compound complement its antihistaminic action by reducing mucus secretion, thereby alleviating congestion and cough associated with allergies and colds. [, ]
A: this compound has the molecular formula C18H23N2O2S+·Cl− and a molecular weight of 362.91 g/mol. []
A: Yes, spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy have been used to characterize the structure of this compound. These techniques provide information about functional groups, bond vibrations, and the overall molecular structure. [, , , , ]
A: Research has investigated the stability of this compound in different formulations, including syrups. Studies have shown that this compound can degrade in the presence of certain excipients or under specific storage conditions (e.g., exposure to light, heat, and humidity). [, ]
A: Stability-indicating HPLC methods have been developed to assess the degradation of this compound in pharmaceutical formulations. These methods can separate and quantify this compound and its potential degradation products, providing insights into the drug's stability profile. [, ]
ANone: Several analytical methods have been developed for this compound determination, including:
- High-Performance Liquid Chromatography (HPLC): HPLC methods using various detectors like UV and mass spectrometry are widely used for quantifying this compound in pharmaceutical formulations and biological samples. [, , , , ]
- Spectrophotometry: Spectrophotometric methods, including UV-Vis and fluorescence spectroscopy, offer simple and cost-effective approaches for this compound determination. [, , ]
- Electrochemical Techniques: Electrochemical methods, such as voltammetry and potentiometry, have been explored for this compound analysis, utilizing its electroactive nature. [, , , , ]
A: While detailed pharmacokinetic data for this compound is limited in the provided research, a study utilizing capillary LC‐ESI‐MS was able to detect this compound in human plasma 20 hours after oral administration of a cough syrup containing this compound. [] This suggests absorption and distribution of the drug following oral administration.
A: One study investigated the efficacy of this compound in treating acute dry cough in humans. The study, which compared this compound to a centrally acting antitussive, found that this compound significantly reduced cough intensity and frequency compared to the control. []
A: While the provided research does not detail specific cell-based assays, studies have demonstrated the antihistaminic properties of this compound in various models. For instance, one study showed this compound's protective effect against anaphylactic microshock in guinea pigs, highlighting its ability to counteract histamine-induced responses. []
A: One study investigated the interaction of this compound with sodium nitrite, a potential precursor to nitrosamine formation. The in vitro study found that the interaction produced a small amount of N-nitroso dimethylamine (NDMA). [] While this raises a potential concern, further research is needed to assess the actual risk of nitrosamine formation in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


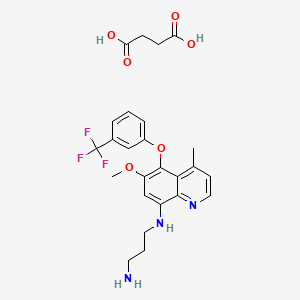

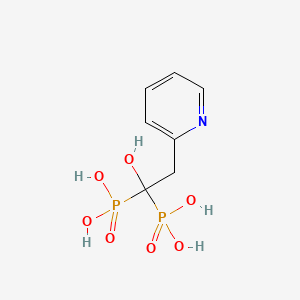
![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
